CysHHC10 acetate is synthesized from cysteine, a sulfur-containing amino acid that plays a vital role in protein synthesis and metabolic processes. As an acetate ester, it falls under the category of organic compounds characterized by the presence of the acetate group (). This compound can be classified within the broader category of amino acid derivatives.
CysHHC10 acetate can be synthesized through several methods, primarily involving the reaction of cysteine with acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:
Both methods require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The synthesis typically involves purification steps such as recrystallization or chromatography to isolate the desired acetate.
The molecular structure of CysHHC10 acetate can be described by its chemical formula, which includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural formula highlights the presence of the acetyl group attached to the cysteine backbone. Key data points include:
The three-dimensional conformation can be analyzed using computational modeling to predict its behavior in biological systems.
CysHHC10 acetate participates in various biochemical reactions, primarily involving acetylation processes. It can undergo hydrolysis in aqueous environments, reverting to cysteine and acetic acid:
Additionally, it can act as a substrate for enzymatic reactions where it contributes to metabolic pathways involving acetyl-CoA.
The mechanism of action for CysHHC10 acetate primarily revolves around its role as a precursor in metabolic pathways. Upon entering cells, it can be converted into acetyl-CoA through enzymatic processes. This conversion is crucial for energy metabolism and biosynthetic reactions. The pathway involves:
Data from metabolic studies indicate that CysHHC10 acetate influences cellular energy dynamics and may play a role in regulating metabolic flux.
CysHHC10 acetate exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various scientific applications.
CysHHC10 acetate has several applications in scientific research:
The synthesis of CysHHC10 employs Fmoc/tBu-based SPPS, a method enabling precise control over its complex sequence. The process initiates with the attachment of C-terminal cysteine to 2-chlorotrityl chloride resin via its carboxyl group, preserving the thiol functionality for subsequent disulfide bond formation. Sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH) follows a rigorous cycle:
Critical challenges include aggregation-prone regions near tandem tryptophan residues (positions 12 and 15) and arginine-rich segments. Microwave-assisted coupling (50°C, 10 min) reduces aggregation, achieving >95% coupling efficiency. After chain assembly, cleavage uses TFA:TIPS:H₂O (95:2.5:2.5) to liberate the peptide while preserving side-chain protections for disulfide formation [7].
Table 1: Key SPPS Parameters for CysHHC10
| Parameter | Condition | Purpose |
|---|---|---|
| Resin | 2-Chlorotrityl chloride | C-terminal acid stabilization |
| Coupling Reagent | HCTU/DIPEA | Minimizes racemization |
| Deprotection Agent | 20% Piperidine/DMF | Fmoc removal |
| Difficult Residues | Trp⁷, Trp¹², Arg⁵ | Microwave-assisted coupling |
| Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | Partial deprotection |
CysHHC10’s bioactivity is significantly modulated by counterion selection during purification. The prevalent trifluoroacetate (TFA) salt forms via reversed-phase HPLC using TFA-containing mobile phases, but residual TFA (5–10%) induces undesirable effects:
Acetate counterion substitution employs acetic acid/ammonium acetate buffers during HPLC or ion-exchange chromatography. This strategy offers advantages:
Table 2: Impact of Counterions on CysHHC10 Properties
| Property | TFA Salt | Acetate Salt |
|---|---|---|
| Net Charge (pH 7.4) | +13.5 | +14 |
| MIC₉₀ vs. S. aureus | 8 µM | 4 µM |
| Aqueous Solubility | 10 mg/mL | 15 mg/mL |
| Residual Anion | 5–10% | <1% |
Post-synthesis modifications optimize CysHHC10 acetate for traversing mammalian membranes without compromising antimicrobial function. Key approaches include:
Disulfide cyclization between Cys³ and Cys¹⁵ constrains conformational flexibility, boosting protease resistance (t₁/₂ in serum increases from 20 min to 120 min) and biofilm penetration [4].
Table 3: Permeability Enhancement Strategies
| Modification | Site | Effect on Permeability | Bioactivity Retention |
|---|---|---|---|
| Palmitoylation | Lys⁴ or N-terminus | Log P increase by 2.9 units | 90% vs. Gram(+) bacteria |
| PEGylation | Asp¹⁰ | Serum t₁/₂ >90 min | 85% |
| TAT Hybridization | C-terminus | Cellular uptake ↑ 300% | 75% |
| Disulfide Cyclization | Cys³-Cys¹⁵ | Protease resistance ↑ 6× | 100% |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2